molecular formula C9H9Cl2N3O2 B15206076 N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide

N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide

Cat. No.: B15206076
M. Wt: 262.09 g/mol
InChI Key: CDWTZLKDVZCXPZ-UHFFFAOYSA-N
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Description

N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide is a synthetic acetamide derivative characterized by a 3,4-dichlorophenyl group attached to the nitrogen atom and a hydrazinocarbonyl (-CONHNH₂) substituent at the α-position of the acetamide backbone. Its molecular formula is C₉H₈Cl₂N₃O₂ (molecular weight: 277.09 g/mol). This compound is primarily utilized in research settings, as evidenced by its availability in high purity (95%) from chemical suppliers . The dichlorophenyl moiety and hydrazinocarbonyl functional group confer unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.09 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-hydrazinyl-3-oxopropanamide

InChI

InChI=1S/C9H9Cl2N3O2/c10-6-2-1-5(3-7(6)11)13-8(15)4-9(16)14-12/h1-3H,4,12H2,(H,13,15)(H,14,16)

InChI Key

CDWTZLKDVZCXPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC(=O)NN)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide typically involves the reaction of 3,4-dichlorophenyl isocyanate with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Safety measures are crucial due to the potential hazards associated with the reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-Dichloro-phenyl)-2-hydrazinocarbonyl-acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules help elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl Acetamide Derivatives

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure: Shares the 3,4-dichlorophenyl group but replaces the hydrazinocarbonyl with a thiazolyl substituent (C₁₁H₈Cl₂N₂OS, MW: 287.16 g/mol).
  • Key Findings :
    • The dichlorophenyl ring is twisted by 61.8° relative to the thiazol ring, influencing molecular packing and intermolecular interactions .
    • Exhibits N–H⋯N hydrogen bonding, forming inversion dimers with an R₂²(8) motif .
  • Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole .
2-(4-Benzylpiperazino)-N-(3,4-dichlorophenyl)acetamide
  • Structure: Features a benzylpiperazinyl group instead of hydrazinocarbonyl (C₁₉H₂₁Cl₂N₃O, MW: 378.30 g/mol) .
  • Comparison: The hydrazinocarbonyl group in the target compound offers redox-active properties, unlike the benzylpiperazinyl moiety.

Hydrazine/Hydrazide Derivatives

N-(3-Chloro-4-fluorophenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarbothioamide
  • Structure: Replaces hydrazinocarbonyl with hydrazinecarbothioamide (-NHNHCSSH) and includes methoxy groups (C₁₇H₁₆ClFN₃O₃S) .
  • Comparison: The hydrazinocarbonyl group in the target compound may exhibit stronger hydrogen-bonding capacity but lower metal coordination than thioamide derivatives.

Fluorinated and Multi-Substituted Analogs

2-[2-(2,6-Difluoro-benzyl)-3-(4-fluoro-phenyl)-isothioureido]-N-(3,4-dichloro-phenyl)-N-methyl-acetamide
  • Structure : Incorporates fluorinated benzyl and phenyl groups, an isothioureido (-NCSNH₂) substituent, and N-methylation (C₂₄H₁₈Cl₂F₃N₃OS, MW: 512.1 g/mol) .
  • Key Findings :
    • Fluorine atoms improve metabolic stability and lipophilicity.

Agricultural Acetamide Derivatives (e.g., Alachlor, Pretilachlor)

  • Structure: Alachlor (C₁₄H₂₀ClNO₂) features a methoxymethyl and 2,6-diethylphenyl group .
  • Key Findings :
    • Broad-spectrum herbicides with chloroacetamide cores.
  • Comparison: The target compound’s hydrazinocarbonyl group differentiates it from herbicidal analogs, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals).

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